molecular formula C10H12O4 B7760830 2,3,4-Trimethoxybenzaldehyde CAS No. 54061-90-4

2,3,4-Trimethoxybenzaldehyde

Cat. No. B7760830
Key on ui cas rn: 54061-90-4
M. Wt: 196.20 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Patent
US05734067

Procedure details

2,3,4-Trimethoxybenzaldehyde (5 g) was suspended in anhydrous methylene chloride (50 ml), followed by addition of m-chloroperbenzoic acid (10 g; purity of 70%) to heat and stir the resulting mixture at 50° C. for 3 hours. After distilling off the solvents under reduced pressure, the residue was dissolved in ethyl acetate (100 ml) and washed in an aqueous saturated sodium hydrogen carbonate solution, in water and in a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Then, the solvents were distilled off under reduced pressure. To the residue were added dioxane (15 ml) and a 3N sodium hydroxide solution (15 ml), prior to stirring at room temperature for 30 minutes and adjustment to acidity with dilute hydrochloric acid, followed by ethyl acetate extraction three times. The organic phase was washed in water and in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, followed by distillation of the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1), to recover 2,3,4-trimethoxyphenol (2.4 g; yield of 51%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1C=O.ClC1C=CC=C(C(OO)=[O:23])C=1>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[OH:23]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir the resulting mixture at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvents under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed in an aqueous saturated sodium hydrogen carbonate solution, in water and in a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvents were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added dioxane (15 ml)
STIRRING
Type
STIRRING
Details
a 3N sodium hydroxide solution (15 ml), prior to stirring at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
adjustment to acidity with dilute hydrochloric acid, followed by ethyl acetate extraction three times
WASH
Type
WASH
Details
The organic phase was washed in water and in a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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